![molecular formula C22H27FN4O2 B126786 スニチニブ-d4 CAS No. 1126721-79-6](/img/structure/B126786.png)
スニチニブ-d4
説明
Sunitinib, also known as SU011248, is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It was developed to overcome the limitations of earlier tyrosine kinase inhibitors like SU6668 and SU5416, which had poor pharmacologic properties and limited efficacy. Sunitinib exhibits high bioavailability and nanomolar-range potency against its targets, which also include KIT, FLT3, CSF-1, and RET. These kinases are implicated in various malignancies such as small-cell lung cancer, gastrointestinal stromal tumors (GISTs), breast cancer, and others. Sunitinib has demonstrated significant antitumor activity in preclinical studies and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory GISTs .
Synthesis Analysis
Sunitinib was rationally designed to improve upon the pharmacokinetic properties of its predecessors. Its development involved the identification of key RTKs involved in angiogenesis and tumor growth, followed by the optimization of the compound to inhibit these targets effectively. The synthesis of sunitinib was likely guided by structure-activity relationship studies to enhance its bioavailability and potency .
Molecular Structure Analysis
The molecular structure of sunitinib allows it to inhibit multiple RTKs effectively. It is an oxindole derivative that binds to the ATP-binding sites of these kinases, thereby inhibiting their catalytic activity. The multitargeted approach of sunitinib is crucial for its efficacy, as it can simultaneously block several pathways involved in tumor growth and angiogenesis .
Chemical Reactions Analysis
Sunitinib interacts with the ATP-binding cleft of RTKs, competing with ATP and preventing the transfer of the phosphate group to the substrate, which is a key step in signal transduction. By inhibiting these kinases, sunitinib disrupts the signaling pathways that promote tumor angiogenesis, growth, and survival .
Physical and Chemical Properties Analysis
Sunitinib is a small molecule with properties that allow for oral administration and good systemic bioavailability. It is a multitargeted inhibitor, which means it has a broad spectrum of activity against various kinases. The physical and chemical properties of sunitinib contribute to its ability to penetrate tissues and reach tumor sites effectively. Its pharmacokinetic profile is characterized by a relatively long half-life, which supports once-daily dosing .
Relevant Case Studies
Several clinical studies have demonstrated the efficacy of sunitinib in various cancer types. In metastatic renal cell carcinoma and GISTs, sunitinib has shown definitive efficacy, leading to its regulatory approval for these indications. Phase II studies have also shown activity in neuroendocrine, colon, and breast cancers. Notably, sunitinib has been effective in heavily pretreated metastatic breast cancer patients, including those with triple-negative tumors and those previously treated with trastuzumab . Additionally, sunitinib has been shown to induce apoptosis and inhibit the growth of medulloblastoma tumor cells by targeting STAT3 and AKT signaling pathways . It also has immunomodulatory effects, reducing immunosuppressive cells in the tumor microenvironment .
科学的研究の応用
進行腎細胞がん(RCC)
スニチニブ-d4は、主に進行RCCの治療に使用されます。これはチロシンキナーゼ阻害剤として機能し、血管内皮増殖因子受容体(VEGFR 1および2)、血小板由来増殖因子受容体(PDGFR-αおよびPDGFR-β)、および幹細胞因子受容体(KIT)を標的としています。 一研究では、質量分析に基づく(リン酸化)プロテオミクスを使用して、RCC患者のスニチニブ治療結果の予測バイオマーカーを特定し、個別化医療の可能性を示唆しました .
薬物開発とリスク評価
This compoundの開発には、患者の負担と治療効果の評価が含まれています。研究では、薬物関連の有害事象によってリスクを定量化し、客観的奏効率によって効果を定量化しています。 この体系的なアプローチは、開発段階における薬物の全体的な影響を理解し、臨床試験のリスク/ベネフィットバランスに関する洞察を提供するのに役立ちます .
転移性褐色細胞腫および副神経節腫
This compoundは、転移性褐色細胞腫および副神経節腫の患者における安全性と有効性が評価されています。 前臨床および臨床の証拠は、有益な効果を示唆しており、これらのまれな神経内分泌腫瘍の治療における適用を示しています .
バイオマーカーの特定
この化合物は、バイオマーカーの特定において重要な役割を果たします。RCC患者の腫瘍組織を分析することにより、研究者はスニチニブ抵抗性と感受性と関連付けられたリン酸化部位シグネチャを特定することができました。 これは、スニチニブに本質的に抵抗性のある患者の事前特定のためのアッセイの開発につながる可能性があります .
治療の最適化
This compoundの適用は、治療戦略の最適化にまで及んでいます。治療選択肢の拡大に伴い、個々の患者にとって最も効果的な治療を選択することが重要になります。 研究では、スニチニブなどのチロシンキナーゼ阻害剤を免疫チェックポイント阻害剤と併用すると、全体的な生存率を向上させる可能性があることが示されています .
作用機序
Target of Action
Sunitinib-d4, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Mode of Action
Sunitinib inhibits cellular signaling by targeting these multiple RTKs . It blocks the ATP-binding pocket of specific receptor tyrosine kinases, inhibiting signal transduction . This inhibition disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the suppression of tumor progression .
Biochemical Pathways
Sunitinib affects several biochemical pathways due to its multi-targeted nature. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . Furthermore, sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .
Pharmacokinetics
Sunitinib’s pharmacokinetics have been evaluated in healthy subjects and in patients with solid tumors . The plasma terminal elimination half-lives of sunitinib were 8 h in rats, 17 h in monkeys, and 51 h in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species . The bioavailability in female rats was close to 100%, suggesting complete absorption of sunitinib .
Result of Action
The molecular and cellular effects of sunitinib’s action include the inhibition of cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer . It also induces a senescence-like endothelial cell (EC) phenotype . Inflammatory chemokine secretion and VCAM1 expression were significantly increased in senescent ECs, resulting in tumor cell (TC) chemotaxis and TC/EC interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sunitinib-d4. For instance, sunitinib resistance, or a sunitinib-associated inferior survival benefit in metastatic breast cancer, may be due to sunitinib-induced EC injury or senescence
Safety and Hazards
特性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-IMVYMHHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。